Tenaxin I

説明

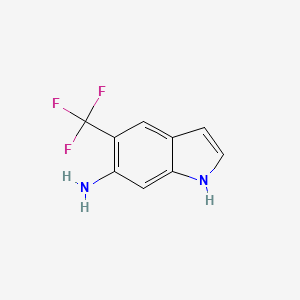

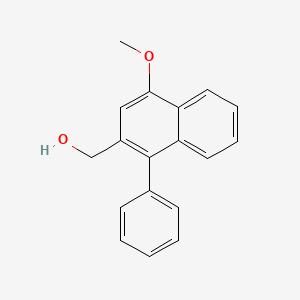

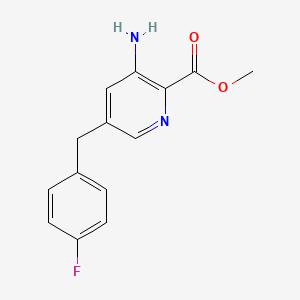

Tenaxin I is a component extracted from Radix Scutellariae with neuraminidase inhibitory activity . It is a flavonoid, a class of plant secondary metabolites with a polyphenolic structure .

Synthesis Analysis

Tenaxin I is a naturally occurring compound found in Radix Scutellariae . The biosynthesis of Tenaxin I involves the methylation of flavones at the C6, C8, and C3′ positions to form mono-methoxyflavones .Molecular Structure Analysis

The molecular formula of Tenaxin I is C18H16O7 . Its structure includes a benzopyranone and two phenyl rings .Physical And Chemical Properties Analysis

Tenaxin I has a molecular weight of 344.32 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Flavonoid Identification in Scutellaria araxensis

Tenaxin I, among other flavonoids, was identified in the dichloromethanolic fraction of Scutellaria araxensis roots and shoots. The presence of Tenaxin I contributes to the medicinal properties of S. araxensis, traditionally used in Iranian medicine for various diseases. This identification was possible through advanced analytical techniques like HPLC-PDA-ESI-MS^n (Gharari, Bagheri, & Sharafi, 2021).

Chemical Composition and Bioactivities in Gloiopeltis tenax

In a study on Gloiopeltis tenax, a marine alga, components including Tenaxin were extracted and analyzed for their antioxidant and antimicrobial activities. This research highlighted the potential of G. tenax, and by extension Tenaxin, as a natural antioxidant and antimicrobial agent in food processing (Zheng et al., 2012).

Tenax Adsorbent in Environmental Studies

Tenax, as an adsorbent material, has been used in environmental studies for understanding the bioavailability of contaminants. For example, it was employed to investigate the bioaccessibility of pyrethroids from soil and dust samples, providing insights into human exposure through oral ingestion of contaminated particles [(Wang, Lin, Taylor, & Gan, 2018)](https://consensus.app/papers/assessment-pyrethroid-bioaccessibility-particle-wang/3752ee607907552fba052422b901c287/?utm_source=chatgpt).

Role in Hippocampal Synaptic Transmission

Tenuigenin (TEN), a natural product which may be related to Tenaxin, was studied for its effect on hippocampal synaptic transmission. The study found that TEN enhances synaptic transmission by stimulating intracellular calcium in the brain, suggesting its potential role in cognitive enhancement and neuroprotection (Wei et al., 2015).

作用機序

将来の方向性

Research on Tenaxin I and similar compounds is ongoing. Some studies suggest that Tenaxin I and other polymethoxylated 40-deoxyflavones exhibit stronger cytotoxicity than unmethylated baicalein in cancer cells apoptosis assays . This has inspired further exploration of the biosynthetic pathways and potential clinical applications of these compounds .

特性

IUPAC Name |

5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-6-4-5-7-10(9)19)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKBVAGWPBRRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235973 | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenaxin I | |

CAS RN |

86926-52-5 | |

| Record name | Tenaxin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086926525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Carboxyphenyl)ethyl]benzoic acid](/img/structure/B3339174.png)

![Methyl (41S,12R,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3339182.png)

![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-](/img/structure/B3339183.png)

![Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1R,4S)-, compd. with (2S,3S)-2-(diphenylmethyl)-N-(phenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine (1:1)](/img/structure/B3339204.png)

![4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile))](/img/structure/B3339224.png)